3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one
Description
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one is a heterocyclic compound that combines a thiazole ring with a chromenone structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiazole and chromenone moieties in its structure suggests that it may exhibit a range of pharmacological properties.
Properties
IUPAC Name |
3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17-14(10-12-6-4-5-9-16(12)22-17)15-11-23-18(20-15)19-13-7-2-1-3-8-13/h4-6,9-11,13H,1-3,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAVPKJVBGOUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one typically involves multicomponent reactions. One common method is the reaction of 4-hydroxycoumarin with aromatic aldehydes and cyclohexyl isocyanide in the presence of a suitable solvent such as benzene . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the multicomponent reaction process. This includes optimizing reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole and chromenone rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromenone moiety may contribute to the compound’s ability to inhibit or activate certain biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylamino-3-phenyl-4H-furo[3,2-c]chromen-4-one: Similar structure with a furochromenone ring.
3-(2-Aminothiazol-5-yl)-2H-chromen-2-one: Contains an aminothiazole ring instead of a cyclohexylamino group.
Uniqueness
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one is unique due to the specific combination of a cyclohexylamino group with a thiazole and chromenone structure. This unique arrangement may confer distinct biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
